
3,4-diethoxy-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-diethoxy-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide, also known as FPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. FPEB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity in the brain.
Mécanisme D'action
3,4-diethoxy-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to glutamate, the neurotransmitter that activates mGluR5. This compound binds to a specific site on the receptor, known as the allosteric site, and induces a conformational change that increases the receptor's affinity for glutamate. This results in an increase in the receptor's activity, which leads to enhanced synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on synaptic transmission and plasticity in various brain regions. The compound has been shown to enhance long-term potentiation (LTP), a process that underlies the formation of long-term memory. This compound has also been shown to increase the release of dopamine in the striatum, a brain region that is involved in reward processing and addiction. The compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,4-diethoxy-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide is its specificity for mGluR5, which allows for targeted manipulation of the receptor's activity. This compound has been shown to have high selectivity for mGluR5 over other glutamate receptors, which reduces the risk of off-target effects. However, this compound is a relatively new compound, and its long-term effects on neuronal function and behavior are not well understood. Additionally, the synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.
Orientations Futures
Future research on 3,4-diethoxy-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide could focus on investigating the compound's potential applications in the treatment of neurological disorders, including Parkinson's disease, Alzheimer's disease, and addiction. Studies could also investigate the long-term effects of this compound on neuronal function and behavior. Additionally, the development of new compounds that target mGluR5 could lead to the discovery of novel treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of 3,4-diethoxy-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide involves a multistep process that begins with the preparation of 4-fluoro-1-nitrobenzene, which is then reduced to 4-fluoroaniline. The resulting compound is then reacted with 2-bromo-5-chloropyridine to form 4-fluoro-N-(2-bromo-5-chloropyridin-3-yl)aniline. This compound is then reacted with ethyl 3-oxopiperidine-4-carboxylate to form this compound. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.
Applications De Recherche Scientifique
3,4-diethoxy-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide has been extensively studied for its potential applications in the field of neuroscience. The compound has been shown to enhance the function of mGluR5, which is involved in regulating synaptic plasticity and transmission in the brain. This compound has been used in various studies to investigate the role of mGluR5 in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and addiction. This compound has also been used to study the mechanisms underlying synaptic plasticity and the formation of long-term memory.
Propriétés
IUPAC Name |
3,4-diethoxy-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-3-27-18-10-5-14(11-19(18)28-4-2)21(26)23-16-12-20(25)24(13-16)17-8-6-15(22)7-9-17/h5-11,16H,3-4,12-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLFJMWPVMXCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

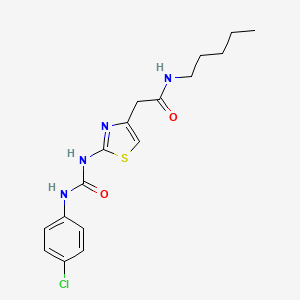
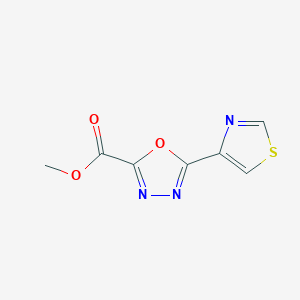
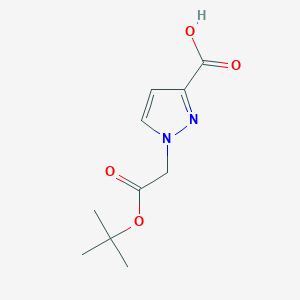
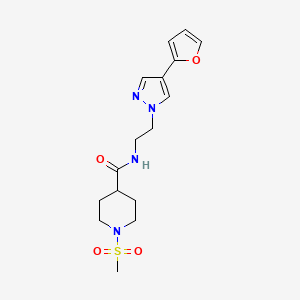

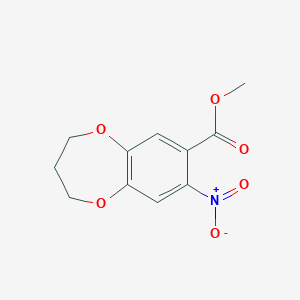
![4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2837841.png)
![2-[[1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2837844.png)



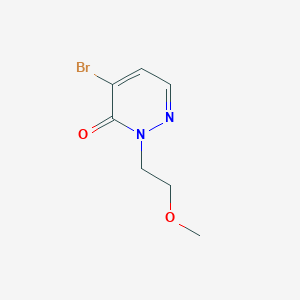

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2837852.png)